Piperidino-acetildenafil
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Overview
Description
Piperiacetildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally related to sildenafil, the active ingredient in Viagra, and is often used in research settings to study the effects of PDE5 inhibition. Piperiacetildenafil is not approved for medical use and is primarily utilized in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperiacetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. This is typically achieved through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Piperiacetildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperidine ring, affecting the compound’s activity.
Reduction: Reduction reactions can alter the nitrogen-containing functional groups.
Substitution: Common in the modification of the pyrazolopyrimidinone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of Piperiacetildenafil, which are often studied for their altered biological activities .
Scientific Research Applications
Piperiacetildenafil is primarily used in scientific research to study the effects of PDE5 inhibition. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular signaling pathways involving cyclic GMP.
Medicine: Research into potential therapeutic applications, although it is not approved for clinical use.
Industry: Utilized in the development of new PDE5 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
Piperiacetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic GMP in smooth muscle cells, resulting in muscle relaxation and increased blood flow. The primary molecular target is the PDE5 enzyme, and the pathway involves the nitric oxide (NO)-cyclic GMP signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The active ingredient in Viagra, used for treating erectile dysfunction.
Vardenafil: Marketed as Levitra, another PDE5 inhibitor used for erectile dysfunction.
Uniqueness
Piperiacetildenafil is unique in its structural modifications, which provide distinct pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. These differences make it a valuable compound for research, particularly in understanding the nuances of PDE5 inhibition and developing new therapeutic agents .
Properties
Molecular Formula |
C24H31N5O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14,22H,4-9,12-13,15H2,1-3H3 |
InChI Key |
WCERXYNKYYPLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C |
Origin of Product |
United States |
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